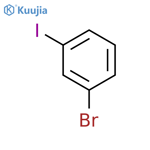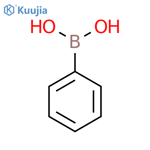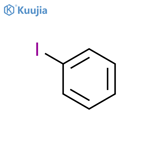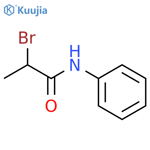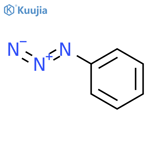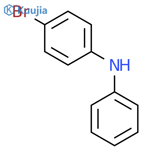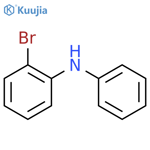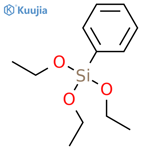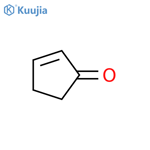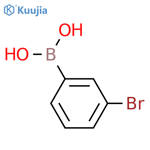Cas no 88280-58-4 (3-Bromo-N-phenylaniline)
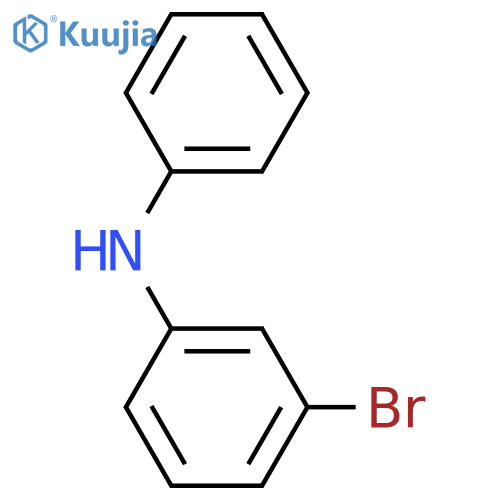
3-Bromo-N-phenylaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine,3-bromo-N-phenyl-
- 3-BROMO DIPHENYL AMINE
- 3-bromo-N-phenylaniline
- 3-bromo-N-phenylBenzenamine
- 3-Brom-diphenylamin
- 3-bromo-N-phenylalanine
- Benzenamine,3-bromo-N-phenyl
- 3-Bromo-N-phenylbenzenamine (ACI)
- Diphenylamine, 3-bromo- (6CI, 7CI)
- 3-Bromodiphenylamine
- N-(3-Bromophenyl)aniline
- 88280-58-4
- CS-0204458
- Z1269211899
- N-(3-bromophenyl)benzenamine
- EN300-135145
- DA-01629
- DTXSID30566088
- N-(3-bromophenyl)-aniline
- BS-29716
- AKOS030639993
- SY152620
- MFCD07369780
- 3-BROMODIPHENYLAMINE 97
- 3-Bromodiphenylamine, 97%
- 3-BROMODIPHENYLAMINE97
- SCHEMBL72905
- E85428
- 3-Bromo-N-phenylaniline
-
- MDL: MFCD07369780
- インチ: 1S/C12H10BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H
- InChIKey: IXTBFWCKFRFDOO-UHFFFAOYSA-N
- SMILES: BrC1C=C(NC2C=CC=CC=2)C=CC=1
計算された属性
- 精确分子量: 247.00000
- 同位素质量: 246.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- XLogP3: 4.2
じっけんとくせい
- 密度みつど: 1.435 g/mL at 25 °C(lit.)
- Boiling Point: 239-287 °C (DSC)(lit.)
- フラッシュポイント: >230 °F
- Refractive Index: n20/D 1.671(lit.)
- PSA: 12.03000
- LogP: 4.26570
3-Bromo-N-phenylaniline Security Information
-
Symbol:



- Signal Word:Danger
- 危害声明: H302-H315-H318-H335-H411
- Warning Statement: P261-P273-P280-P305+P351+P338
- 危険物輸送番号:UN 3082 9 / PGIII
- WGKドイツ:2
- 危険カテゴリコード: 22-37/38-41-51/53
- セキュリティの説明: S26; S36/37; S60; S61
-
危険物標識:


- Risk Phrases:R22; R37/38; R41; R51/53
3-Bromo-N-phenylaniline 税関データ
- 税関コード:2921440000
- 税関データ:
中国税関番号:
2921440000概要:
2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%
3-Bromo-N-phenylaniline Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-135145-0.5g |
3-bromo-N-phenylaniline |
88280-58-4 | 95.0% | 0.5g |
$24.0 | 2025-02-21 | |
| eNovation Chemicals LLC | D104943-50g |
3-BROMODIPHENYLAMINE97 |
88280-58-4 | 95% | 50g |
$1950 | 2024-08-03 | |
| TRC | B504650-100mg |
3-Bromo-N-phenylaniline |
88280-58-4 | 100mg |
$ 80.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654248-1G |
3-Bromo-N-phenylaniline |
88280-58-4 | 97% | 1G |
¥561.02 | 2022-02-24 | |
| eNovation Chemicals LLC | Y1193212-5g |
3-Bromo-N-phenylaniline |
88280-58-4 | 95% | 5g |
$715 | 2024-07-20 | |
| Enamine | EN300-135145-250mg |
3-bromo-N-phenylaniline |
88280-58-4 | 95.0% | 250mg |
$19.0 | 2023-09-30 | |
| Enamine | EN300-135145-50mg |
3-bromo-N-phenylaniline |
88280-58-4 | 95.0% | 50mg |
$19.0 | 2023-09-30 | |
| Enamine | EN300-135145-1000mg |
3-bromo-N-phenylaniline |
88280-58-4 | 95.0% | 1000mg |
$30.0 | 2023-09-30 | |
| Aaron | AR00GU4X-5g |
3-BROMODIPHENYLAMINE 97 |
88280-58-4 | 98% | 5g |
$160.00 | 2025-01-24 | |
| 1PlusChem | 1P00GTWL-250mg |
3-BROMODIPHENYLAMINE 97 |
88280-58-4 | 98% | 250mg |
$24.00 | 2024-04-20 |
3-Bromo-N-phenylaniline 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10, rt
Synthetic Circuit 3
Synthetic Circuit 4
1.2 18 h, 130 °C
Synthetic Circuit 5
1.2 Reagents: Potassium hydroxide ; 2 h, 130 °C
Synthetic Circuit 6
Synthetic Circuit 7
2.1 Solvents: Tetrahydrofuran ; -30 °C; 1 h, -30 °C; 12 h, rt
3.1 Reagents: Acetic acid , Cupric acetate , Tetrabutylammonium fluoride , Oxygen Solvents: Dimethyl sulfoxide ; 24 h, rt → 45 °C
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
1.2 Reagents: 2-Iodoxybenzoic acid ; 5 min, -5 °C
1.3 Solvents: Acetonitrile ; 20 min, -5 °C; 3 h, -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Synthetic Circuit 11
Synthetic Circuit 12
2.1 Reagents: Acetic acid , Cupric acetate , Tetrabutylammonium fluoride , Oxygen Solvents: Dimethyl sulfoxide ; 24 h, rt → 45 °C
Synthetic Circuit 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; -20 °C; -20 °C → rt
2.1 Solvents: Sulfolane ; 4 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 10, rt
Synthetic Circuit 14
1.2 Reagents: Triphenylphosphine ; 24 h, 100 °C
Synthetic Circuit 15
1.2 Reagents: Sodium tert-butoxide ; 2 h, 110 °C
Synthetic Circuit 16
1.2 30 min, rt
1.3 18 - 20 h, rt
Synthetic Circuit 17
3-Bromo-N-phenylaniline Raw materials
- Cyclopentanone, 3-(tribromomethyl)-
- Phenylboronic acid
- Iodobenzene
- Phenyltriethoxysilane
- 1-Bromo-3-iodobenzene
- 3-Bromophenylboronic acid
- 2-Bromo-N-phenyl-propanamide
- azidobenzene
- 2-Cyclopentenone
3-Bromo-N-phenylaniline Preparation Products
3-Bromo-N-phenylaniline 関連文献
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
3-Bromo-N-phenylanilineに関する追加情報
Professional Introduction to 3-Bromo-N-phenylaniline (CAS No. 88280-58-4)
3-Bromo-N-phenylaniline, with the chemical formula C₆H₆BrN, is a significant compound in the field of pharmaceutical and organic chemistry. This compound is characterized by its molecular structure, which includes a bromine substituent on a phenyl ring attached to an aniline group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound is identified by its CAS number, 88280-58-4, which serves as a unique identifier in chemical databases and literature. This numbering system ensures that researchers and chemists can accurately reference and retrieve information about this specific molecule. The 3-Bromo-N-phenylaniline structure is particularly interesting due to its potential applications in medicinal chemistry, where it can serve as a building block for more complex drug molecules.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from aromatic amine derivatives. The brominated aniline core structure, such as 3-Bromo-N-phenylaniline, has shown promise in various pharmacological applications. Researchers have been exploring its utility in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. The bromine atom on the phenyl ring enhances the reactivity of the molecule, making it more versatile in chemical transformations.
One of the key areas where 3-Bromo-N-phenylaniline has made significant contributions is in the field of oncology. Studies have demonstrated that aromatic amine derivatives can interact with specific targets involved in cancer cell proliferation and survival. The brominated aniline moiety allows for selective binding to these targets, leading to the development of potent inhibitors. For instance, researchers have utilized 3-Bromo-N-phenylaniline as a precursor in synthesizing small-molecule inhibitors that disrupt key signaling pathways in tumor cells.
Another notable application of 3-Bromo-N-phenylaniline is in the realm of antimicrobial research. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new antimicrobial agents. The structural features of 3-Bromo-N-phenylaniline make it a suitable candidate for designing compounds that can interfere with bacterial growth and metabolism. Recent studies have shown that derivatives of this molecule exhibit promising activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for novel antibiotics.
The synthesis of 3-Bromo-N-phenylaniline involves well-established organic chemistry techniques, including bromination and nucleophilic substitution reactions. These methods allow for the precise functionalization of the aromatic ring, enabling chemists to tailor the molecule for specific applications. Advanced synthetic strategies, such as palladium-catalyzed cross-coupling reactions, have further enhanced the efficiency and selectivity of these processes.
In addition to its pharmaceutical applications, 3-Bromo-N-phenylaniline has found utility in materials science. Its ability to form stable complexes with metals and other ligands makes it valuable in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies.
The chemical properties of 3-Bromo-N-phenylaniline, particularly its reactivity and solubility characteristics, make it a versatile intermediate in organic synthesis. Researchers often employ this compound in multi-step synthetic routes to construct more complex molecules with desired biological activities. The ease with which it can be modified further underscores its importance as a synthetic building block.
Recent advancements in computational chemistry have also contributed to a deeper understanding of 3-Bromo-N-phenylaniline's behavior. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights are crucial for designing more effective drugs with improved pharmacokinetic properties.
In conclusion, 3-Bromo-N-phenylaniline (CAS No. 88280-58-4) is a multifaceted compound with significant applications across various fields of chemistry and medicine. Its unique structural features make it a valuable intermediate for synthesizing pharmacologically active molecules, particularly in oncology and antimicrobial research. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation in drug discovery and materials science.
88280-58-4 (3-Bromo-N-phenylaniline) Related Products
- 179251-28-6(Benzene, 1-bromo-4-(cyclopropylmethyl)-)
- 321602-37-3(4-amino-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one)
- 2228373-24-6(7-(azidomethyl)-1H-indole)
- 1261819-50-4(3-Fluoro-2-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine)
- 1421499-98-0(3-chloro-N-3-(furan-2-yl)-3-hydroxypropyl-2-methylbenzene-1-sulfonamide)
- 2680854-94-6(3-Acetamido-2-fluoropyridine-4-carboxylic acid)
- 2138390-55-1(6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one)
- 2287335-09-3(3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride)
- 2757896-01-6(6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid)
- 7617-65-4(4-bromo-N,N-dimethylbutan-1-amine)

